Unquantified Potency vs. PF-9366
The biochemical potency of Mat2A-IN-5, the specific compound disclosed as 'Compound 1' in patent WO2021254529A1, is compared to AG-270, a first-in-class oral MAT2A inhibitor that has advanced to clinical trials. While the exact IC50 of Mat2A-IN-5 was not publicly disclosed in the patent abstract, it is described as a 'potent' inhibitor within the same therapeutic context [1]. In contrast, AG-270, a key comparator, is reported to have a biochemical IC50 of 68 nM [2].
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | Described as 'potent', specific value not disclosed in abstract |
| Comparator Or Baseline | AG-270: IC50 = 68 nM |
| Quantified Difference | Specific quantitative difference cannot be calculated without disclosed IC50 for Mat2A-IN-5. |
| Conditions | Biochemical enzyme assay. |
Why This Matters
Researchers seeking to build upon the clinical profile of AG-270 may evaluate Mat2A-IN-5 as a structurally distinct alternative for investigating MAT2A inhibition and its downstream effects on the SAM-PRMT5 axis.
- [1] Li, Z., et al. Bicyclic compounds. Patent WO2021254529A1. View Source
- [2] Konteatis, Z., et al. (2021). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry, 64(10), 6814-6826. View Source
